
Balixafortide
描述
Balixafortide is a synthetic cyclic peptide that acts as a potent and selective antagonist of the chemokine receptor CXCR4. This compound has shown high affinity for the human CXCR4 receptor in pre-clinical studies and is currently being investigated for its potential in treating metastatic breast cancer . The compound is particularly noted for its ability to inhibit angiogenesis and metastasis, activate immunosurveillance, and enhance chemosensitization .
准备方法
巴利沙福肽采用固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。该合成涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键的形成。 肽链组装完成后,将其从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .
巴利沙福肽的工业生产方法可能涉及扩大 SPPS 工艺的规模,优化反应条件以最大限度地提高产量和纯度,并确保符合良好生产规范 (GMP) 以生产药物级材料。
化学反应分析
Oxidation Reactions
Balixafortide contains methionine and cysteine residues, making it susceptible to oxidation:
- Methionine Oxidation :
Methionine sulfoxide formation occurs under mild oxidizing conditions (e.g., hydrogen peroxide or atmospheric oxygen). This reaction alters the peptide’s conformation and receptor-binding affinity . - Disulfide Bond Oxidation :
The cyclic structure’s disulfide bond (Cys2–Cys9) may undergo further oxidation to sulfonic acid derivatives under strong oxidative conditions .
Reduction Reactions
The disulfide bridge is redox-active, enabling cleavage under reducing environments:
- Dithiothreitol (DTT)/TCEP Reduction :
Reduction breaks the cyclic structure, yielding a linear peptide with free thiol groups9: This reaction is reversible, permitting re-oxidation to regenerate the active cyclic form .
Hydrolysis and Stability
- Peptide Bond Hydrolysis :
Acidic (pH < 3) or alkaline (pH > 9) conditions hydrolyze peptide bonds, particularly at aspartic acid or asparagine residues. Enzymatic cleavage by proteases (e.g., trypsin) occurs at lysine/arginine sites . - pH-Dependent Stability :
This compound is stable at physiological pH (7.4) but degrades rapidly in strongly acidic/basic media .
Functional Group Modifications
- Amine Acylation :
Primary amines (e.g., lysine side chain) react with acylating agents (e.g., acetic anhydride), altering solubility and bioactivity . - Tyrosine Iodination :
Electrophilic aromatic substitution on tyrosine residues occurs with iodine, useful for radiolabeling studies .
Synthetic and Industrial Preparation
This compound is synthesized via solid-phase peptide synthesis (SPPS) :
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Resin Loading | Fmoc-amino acid, DIC/HOBt | >95% |
2 | Cyclization | I₂ in DMF/H₂O | 60–70% |
3 | Purification | Reverse-phase HPLC | ≥98% |
Comparative Reactivity with Analogues
Compound | Key Reaction | Rate Constant (k, M⁻¹s⁻¹) |
---|---|---|
This compound | Disulfide reduction | 2.1 × 10³ (DTT, pH 7.4) |
Plerixafor | Aromatic sulfonation | 5.8 × 10² (H₂SO₄) |
AMD3100 | Cyclam oxidation | 1.4 × 10⁴ (KMnO₄) |
Environmental and Catalytic Influences
- Temperature : Reaction rates double per 10°C increase (Q₁₀ = 2.0) .
- Metal Ions : Cu²⁺/Fe³⁺ catalyze methionine oxidation, accelerating degradation .
Analytical Characterization
科学研究应用
Breast Cancer
Balixafortide has been evaluated in combination with eribulin for the treatment of HER2-negative metastatic breast cancer. A Phase 3 trial aimed to assess whether this combination could improve disease control compared to eribulin alone. However, results indicated that the combination did not significantly enhance the objective response rate or clinical benefit rate compared to eribulin alone .
- Study Design : The trial involved randomizing patients to receive either this compound combined with eribulin or eribulin alone over a series of treatment cycles.
- Results Summary :
Prostate Cancer
In preclinical studies, this compound has shown promise in enhancing the efficacy of docetaxel in treating prostate cancer bone metastases. The combination therapy demonstrated a greater anti-tumor effect compared to either agent alone, with tumor growth reduction exceeding 70% when both drugs were administered together .
- Mechanism : By inhibiting CXCR4, this compound may mitigate resistance mechanisms that tumors develop against docetaxel.
- Efficacy : The combination therapy significantly reduced tumor burden in animal models, suggesting potential for further clinical exploration .
Renal Impairment Studies
A Phase 1 clinical trial assessed the pharmacokinetics and safety of this compound in patients with varying degrees of renal impairment. The findings indicated that higher doses could be safely administered without significant adverse effects, which could enhance stem cell mobilization capabilities beyond previously tested limits .
- Findings :
- Safety Profile: this compound was well tolerated across all patient groups.
- Dosage Potential: Higher doses (up to 16.5 mg/kg) could stimulate increased levels of white blood cells and neutrophils.
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound:
作用机制
巴利沙福肽通过与 CXCR4 受体结合发挥作用,CXCR4 受体是一种参与各种细胞过程的趋化因子受体。通过拮抗该受体,巴利沙福肽抑制其天然配体基质细胞衍生因子-1 (SDF-1) 的结合,从而阻断下游信号通路。 这种抑制导致血管生成、转移减少,并增强免疫监视 。 涉及的分子靶点和途径包括 CXCR4/SDF-1 轴,它在肿瘤进展和转移中起着至关重要的作用 .
相似化合物的比较
巴利沙福肽在其高选择性和效力方面在 CXCR4 拮抗剂中是独一无二的。类似的化合物包括:
普乐沙福: 另一种用于非霍奇金淋巴瘤和多发性骨髓瘤患者的干细胞动员的 CXCR4 拮抗剂。
AMD3100: 一种也靶向 CXCR4 受体并用于干细胞动员的双环胺分子。
POL6326: 一种与巴利沙福肽相似的肽类 CXCR4 拮抗剂,用于造血干细胞动员的临床试验.
生物活性
Balixafortide, also known as POL6326, is a synthetic cyclic peptide that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is crucial in regulating immune cell trafficking and has been implicated in various cancers, particularly through its interaction with the ligand stromal cell-derived factor-1 (SDF-1) . The biological activity of this compound is primarily focused on its potential therapeutic applications in oncology, particularly in enhancing the efficacy of existing chemotherapy regimens and facilitating stem cell mobilization.
This compound disrupts the SDF-1/CXCR4 axis, which is essential for the retention of hematopoietic stem cells (HSCs) in the bone marrow. By blocking this interaction, this compound promotes the mobilization of HSCs into peripheral blood, which can be beneficial for transplant procedures. Additionally, this mechanism is leveraged in cancer therapy to inhibit metastasis by dislodging cancer stem cells from their protective niches within the bone marrow .
Key Features of this compound
- Chemical Structure : this compound is characterized by a complex cyclic peptide structure, which contributes to its stability and bioavailability.
- Target : It specifically targets CXCR4, a receptor involved in multiple signaling pathways related to cancer progression and immune response.
Clinical Efficacy
This compound has been evaluated in several clinical trials, particularly in combination with eribulin, a chemotherapy agent. Below is a summary of key trials:
Case Studies
In a notable case study involving patients with heavily pretreated HER2-negative metastatic breast cancer, this compound combined with eribulin resulted in significant clinical benefits. The expanded cohort showed a clinical benefit rate (CBR) of 63%, indicating that a substantial number of patients experienced meaningful tumor reduction or stabilization .
Safety Profile
The safety and tolerability of this compound have been assessed alongside eribulin. The combination therapy did not significantly increase the frequency of severe adverse events compared to historical data for either agent used alone. This suggests that this compound may enhance therapeutic efficacy without exacerbating toxicity profiles .
属性
IUPAC Name |
3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQJZAVFWOOBF-WBMPNIIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H118N24O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051366-32-5 | |
Record name | Balixafortide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balixafortide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。